A Comprehensive Technical Guide to the Structure, Synthesis, and Characterization of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene
A Comprehensive Technical Guide to the Structure, Synthesis, and Characterization of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, commonly known as cyclooctadiene monoepoxide, is a pivotal bifunctional molecule in synthetic organic chemistry. Its unique architecture, featuring a strained cis-fused epoxide ring and a reactive alkene within a flexible eight-membered carbocycle, makes it a versatile intermediate for constructing complex molecular frameworks. This guide provides an in-depth exploration of its structure, beginning with a systematic deconstruction of its IUPAC nomenclature and stereochemistry. We delve into the conformational intricacies of the bicyclic system, detail a robust and validated synthetic protocol via the epoxidation of 1,5-cyclooctadiene, and present a comprehensive analysis of the spectroscopic data (NMR, IR, MS) required for its unambiguous characterization. The narrative emphasizes the causality behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational for the target audience of chemical science professionals.
Deciphering the Molecular Architecture: Nomenclature and Stereochemistry
The precise structure of a molecule is encoded in its IUPAC name. For (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene, each component of the name defines a specific structural feature.
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Bicyclo[6.1.0]nonane Parent System: This describes a bicyclic structure containing a total of nine atoms. The numbers in the brackets, [6.1.0], define the lengths of the three bridges connecting the two bridgehead atoms (C1 and C8). There is a six-carbon bridge, a one-carbon bridge, and a zero-carbon bridge (a direct bond) between the bridgeheads. This arrangement describes an eight-membered ring fused to a three-membered ring.
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9-Oxa: The "9-oxa" prefix indicates that the atom at the 9th position is oxygen, confirming the three-membered ring is an epoxide.
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-4-ene: A carbon-carbon double bond is located at the C4 position of the eight-membered ring.
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(1R,8S)-Rel- (Relative Stereochemistry): This is a critical stereochemical descriptor.
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The term "rel" (for relativ) signifies that the compound is a racemic mixture of the (1R,8S) enantiomer and its non-superimposable mirror image, the (1S,8R) enantiomer.
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The (1R,8S) designation specifies the absolute configuration at the two bridgehead carbons. Crucially, this defines a cis-fusion between the epoxide and the cyclooctene ring, meaning the epoxide was formed on one face of the parent diene, and the two hydrogen atoms at C1 and C8 are oriented on the same side of the eight-membered ring's mean plane. This is the thermodynamically favored product from the epoxidation of cis,cis-1,5-cyclooctadiene.
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The molecule is also commonly referred to by synonyms such as 1,2-Epoxy-5-cyclooctene.[1]
Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of (1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene is the controlled mono-epoxidation of the readily available starting material, cis,cis-1,5-cyclooctadiene.
Rationale for Reagent Selection
The choice of an epoxidizing agent is critical to achieving high selectivity for the mono-epoxide product while preventing over-oxidation to the diepoxide or other side reactions. Peroxy-acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed. The reaction proceeds via the "Butterfly Mechanism," a concerted process where the peroxy-acid delivers an oxygen atom to the double bond stereospecifically.[2] This ensures the formation of the desired cis-fused epoxide. The use of one equivalent of the oxidizing agent relative to the diene favors the formation of the mono-epoxidation product. Alternative methods include catalytic systems using hydrogen peroxide in the presence of a metal catalyst, which can be advantageous for large-scale synthesis and greener chemistry considerations.[3][4]
Experimental Protocol: Synthesis via m-CPBA Epoxidation
This protocol is a self-validating system designed for high yield and purity. The progress is monitored by Thin Layer Chromatography (TLC), and the purification steps are robust.
Materials and Equipment:
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cis,cis-1,5-Cyclooctadiene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography (optional, for high purity)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cis,cis-1,5-cyclooctadiene (e.g., 10.8 g, 100 mmol) in 100 mL of anhydrous DCM. Cool the flask in an ice bath to 0 °C.
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Reagent Addition: Dissolve m-CPBA (e.g., 24.8 g of 77% material, ~110 mmol, 1.1 equivalents) in 80 mL of DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred cyclooctadiene solution over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent), observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the mono-epoxide.
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Quenching: Upon completion, cool the mixture again in an ice bath. Quench the excess peroxy-acid by slowly adding 50 mL of saturated Na₂SO₃ solution and stirring vigorously for 20 minutes until a starch-iodide paper test is negative.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated NaHCO₃ solution (to remove meta-chlorobenzoic acid) and 1 x 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is often sufficiently pure for many applications. For higher purity, it can be purified by vacuum distillation or flash column chromatography on silica gel.
Spectroscopic and Analytical Data
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are characteristic for this molecule.
| Technique | Parameter | Expected Value / Observation | Structural Correlation |
| Formula | Molecular Formula | C₈H₁₂O | Confirmed by Mass Spectrometry.[1][5] |
| Mass | Molecular Weight | 124.18 g/mol | Confirmed by Mass Spectrometry.[1][5] |
| ¹H NMR | Chemical Shift (δ) | ~5.6 ppm (m, 2H) | Vinylic protons (-CH=CH-) |
| ~2.9 ppm (m, 2H) | Epoxide protons (-CH(O)CH-) | ||
| ~2.1-2.4 ppm (m, 8H) | Allylic and other methylene protons | ||
| ¹³C NMR | Chemical Shift (δ) | ~129 ppm | Vinylic carbons (=CH-) |
| ~57 ppm | Epoxide carbons (-CH(O)-) | ||
| ~25-30 ppm | Methylene carbons (-CH₂-) | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3015 cm⁻¹ | =C-H stretch (vinylic) |
| ~1650 cm⁻¹ | C=C stretch (alkene) | ||
| ~1250, 850 cm⁻¹ | C-O-C stretch (epoxide ring modes) | ||
| Mass Spec (EI) | m/z | 124 (M⁺) | Molecular Ion Peak |
Note: NMR chemical shifts are approximate and can vary based on the solvent used.
Reactivity and Synthetic Utility
The molecule possesses two key reactive sites: the alkene and the epoxide. This bifunctionality allows for a wide range of subsequent chemical transformations.
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Epoxide Ring-Opening: The strained epoxide can be opened by various nucleophiles (e.g., water, alcohols, amines) under acidic or basic conditions to generate trans-1,2-disubstituted cyclooctene derivatives.
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Alkene Functionalization: The double bond can undergo reactions such as hydrogenation, halogenation, dihydroxylation, or further epoxidation.
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Intramolecular Reactions: The proximity of the two functional groups enables powerful intramolecular cyclization reactions. For example, treatment with N-bromosuccinimide can trigger a bromonium ion-assisted epoxide opening, leading to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ether systems.[5][6]

